molecular formula C16H14N2O2S2 B2571003 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034347-79-8

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2571003
CAS No.: 2034347-79-8
M. Wt: 330.42
InChI Key: AXQONJPMUQFPJJ-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The molecular structure integrates a benzothiazole carboxamide linked to a 5-acetylthiophene moiety, which may influence its electronic properties and binding affinity for biological targets. Compounds based on the benzothiazole nucleus have been extensively investigated and display a wide array of biological properties, including potential antimicrobial, antioxidant, and anticonvulsant activities . Furthermore, structurally related thiophene-2-carboxamide derivatives have been identified as valuable lead compounds in drug discovery efforts . The specific acetylthiophene substitution pattern in this molecule suggests potential for application in developing novel therapeutic agents and biochemical probes. Researchers can utilize this compound for target identification, mechanism-of-action studies, and as a key intermediate in the synthesis of more complex molecules for screening libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQONJPMUQFPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Acetylthiophene Moiety: The acetylthiophene moiety is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Linking the Two Moieties: The final step involves the coupling of the benzo[d]thiazole core with the acetylthiophene moiety via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where an ethyl halide is used to bridge the two components.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylthiophene moiety, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The benzo[d]thiazole core is known for its bioactivity, including antimicrobial, antifungal, and anticancer properties . The acetylthiophene moiety may enhance these effects by improving the compound’s ability to interact with biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the benzo[d]thiazole and thiophene rings.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with various molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents. Additionally, the compound may inhibit specific enzymes or receptors, leading to its antimicrobial or antifungal effects.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., naphthalene in compound 14) correlate with lower yields (21%), likely due to steric hindrance during coupling reactions .
  • Electron-donating groups (e.g., methoxy in compound 11) improve yields (59%), possibly by stabilizing intermediates .
  • Aliphatic amines (e.g., cycloheptyl in compound 3e) show moderate yields (33%), while branched chains (e.g., cyclohexylmethyl in 3f) reduce efficiency (26.2%) .
Anti-Inflammatory and Enzyme Inhibition
  • Compound 9b () : A triazole-thiazole hybrid with a fluorophenyl group exhibited strong docking interactions with enzymes, suggesting enhanced binding via halogen bonds .
  • Nitazoxanide analogs () : The presence of a nitro group and hydrogen-bonding motifs (N–H···N) correlates with enzyme inhibition (e.g., PFOR), highlighting the role of intermolecular interactions .
Antimicrobial and Anticancer Potential
  • Compound 3e () : Cycloheptyl groups may enhance lipophilicity, improving membrane penetration in antimicrobial targets .

Molecular Interactions and Pharmacokinetics

  • Hydrogen Bonding : Compounds with amide groups (e.g., compound 11) form stable hydrogen bonds, critical for target binding .
  • Halogen Effects : Fluorine or bromine substituents (e.g., 9b and 9c in ) improve binding through hydrophobic and halogen-bonding interactions .
  • Solubility : Ethyl-thiophene derivatives (e.g., compound in ) may exhibit better solubility than aromatic analogs due to reduced planarity .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetylthiophene with benzo[d]thiazole derivatives under controlled conditions. The structural confirmation is usually achieved through techniques such as NMR and IR spectroscopy, ensuring the integrity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole moieties have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.

Compound Target Pathogen Activity
3hS. aureusHigh
3jE. faeciumModerate
7C. aurisSuperior to fluconazole

The compound 3h showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), while 3j exhibited moderate efficacy against vancomycin-resistant Enterococcus faecium . Furthermore, compounds with similar thiazole structures have been noted for their antifungal properties, particularly against resistant strains of Candida .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The compound has been evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Research indicates that derivatives with a thiazole core can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. The following table summarizes relevant findings:

Cell Line IC50 (µM) Mechanism
A54915.0Mitochondrial disruption
MCF-710.5Reactive oxygen species generation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that these compounds can effectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

A notable study involved the application of thiazole derivatives in treating Alzheimer’s disease by inhibiting acetylcholinesterase (AChE). Although not directly related to this compound, it underscores the therapeutic potential of thiazole-containing compounds in neurodegenerative diseases .

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